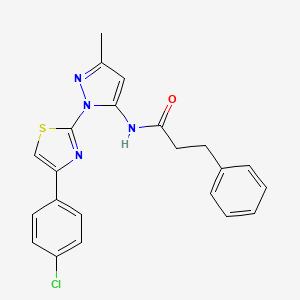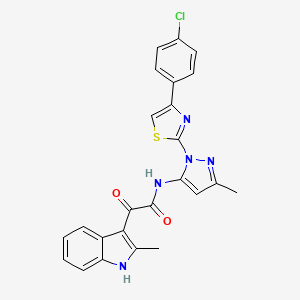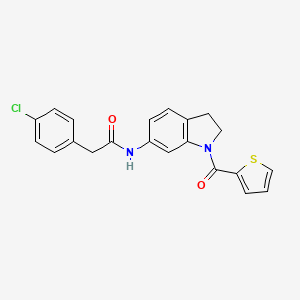
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of several downstream signaling pathways that are essential for the survival and proliferation of B-cells. By inhibiting BTK, 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is highly selective for BTK, with minimal off-target effects on other kinases. 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to reduce the levels of several key proteins involved in B-cell receptor signaling, including phosphorylated BTK, PLCγ2, and AKT.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is its high selectivity for BTK, which makes it a useful tool for studying the role of BTK in B-cell signaling and the pathogenesis of B-cell malignancies. However, one limitation of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is that it is not effective against all types of B-cell malignancies, and its efficacy may vary depending on the genetic and molecular characteristics of the tumor.
List of
Orientations Futures
1. Combination therapy: 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. Future studies could explore the potential of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in combination with other targeted therapies or chemotherapy agents.
2. Biomarker development: The identification of biomarkers that predict response to 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide could help to identify patients who are most likely to benefit from treatment.
3. Resistance mechanisms: The development of resistance to BTK inhibitors is a major challenge in the treatment of B-cell malignancies. Future studies could explore the mechanisms of resistance to 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide and identify strategies to overcome resistance.
4. Clinical trials: 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies. Future studies could explore the efficacy of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in other types of cancer or autoimmune diseases.
5. Safety and toxicity: The long-term safety and toxicity of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide are not yet fully understood. Future studies could evaluate the safety and toxicity of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in preclinical models and clinical trials.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of B-cells. 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c22-16-6-3-14(4-7-16)12-20(25)23-17-8-5-15-9-10-24(18(15)13-17)21(26)19-2-1-11-27-19/h1-8,11,13H,9-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIZMNQYNABYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396967.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3396985.png)



![N-(4-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397012.png)
